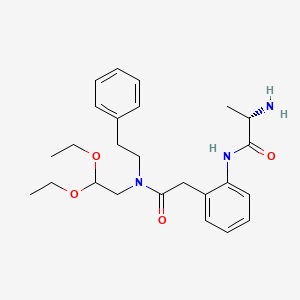
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes an amino group, a phenyl ring, and a diethoxyethyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide typically involves multiple steps. One common method includes the reaction of N-(2-phenylethyl)-2-aminoacetamide with aminoacetaldehyde dimethyl acetal in the presence of an alkali and a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and stability, ensuring that the product is non-hygroscopic and has good stability when exposed to air for extended periods .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(2-(2-Aminopropanamido)phenyl)-n-(2,2-diethoxyethyl)-n-phenethylpropanamide
- (S)-4-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylbutanamide
Uniqueness
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide is unique due to its specific structural features, such as the presence of both diethoxyethyl and phenethyl groups
Propiedades
Fórmula molecular |
C25H35N3O4 |
|---|---|
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide |
InChI |
InChI=1S/C25H35N3O4/c1-4-31-24(32-5-2)18-28(16-15-20-11-7-6-8-12-20)23(29)17-21-13-9-10-14-22(21)27-25(30)19(3)26/h6-14,19,24H,4-5,15-18,26H2,1-3H3,(H,27,30)/t19-/m0/s1 |
Clave InChI |
GEOYRUJMAQVCTI-IBGZPJMESA-N |
SMILES isomérico |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CC2=CC=CC=C2NC(=O)[C@H](C)N)OCC |
SMILES canónico |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CC2=CC=CC=C2NC(=O)C(C)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)
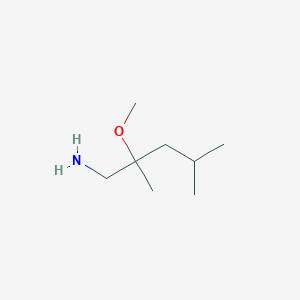


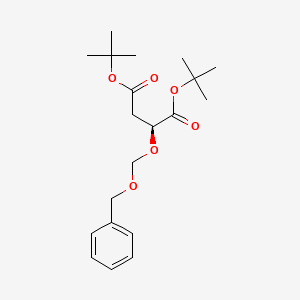
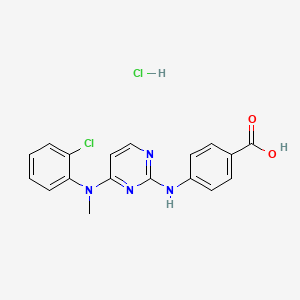
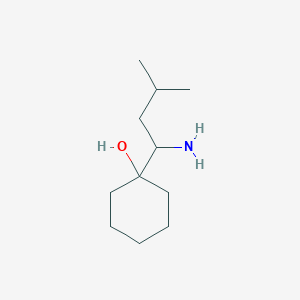
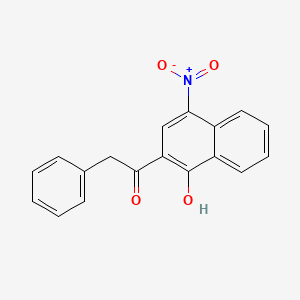
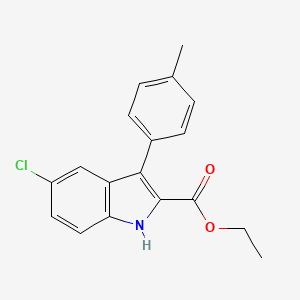

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
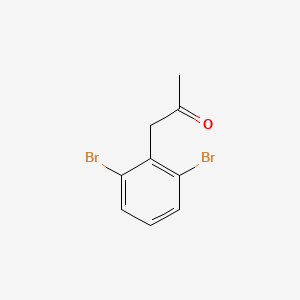
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)

